molecular formula C14H20N2O2S B13313334 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one

2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one

Cat. No.: B13313334
M. Wt: 280.39 g/mol
InChI Key: CEDOGQSSDCQGLU-UHFFFAOYSA-N
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Description

2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride is a high-purity organic compound supplied for life science research and development. This chemical features a piperazine moiety, a common pharmacophore in medicinal chemistry, and is provided as a powder for ease of handling . The compound is related to a class of benzylpiperazine derivatives that are of significant interest in neuroscience and pharmacology. Specifically, structural analogs have been identified as potent and selective sigma-1 receptor (σ1R) antagonists . The sigma-1 receptor is a unique chaperone protein highly expressed in the central nervous system, particularly in areas involved in pain control such as the dorsal root ganglia . Research in preclinical models has demonstrated that sigma-1 receptor antagonists can produce potent antinociceptive and anti-allodynic effects in models of inflammatory and neuropathic pain, without impairing locomotor responses, presenting a promising non-opioid target for chronic pain therapeutic development . This product is intended for research purposes by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Researchers can request a Certificate of Analysis and Safety Data Sheet (SDS) from the supplier. The product is typically available in various volumes and purities, including bulk quantities, and can be packaged under argon or vacuum for air-sensitive materials to ensure stability .

Properties

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

2-(4-methylsulfanylphenoxy)-1-piperazin-1-ylpropan-1-one

InChI

InChI=1S/C14H20N2O2S/c1-11(14(17)16-9-7-15-8-10-16)18-12-3-5-13(19-2)6-4-12/h3-6,11,15H,7-10H2,1-2H3

InChI Key

CEDOGQSSDCQGLU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCNCC1)OC2=CC=C(C=C2)SC

Origin of Product

United States

Preparation Methods

Preparation of 4-(Methylsulfanyl)phenol Derivative

The methylsulfanyl group is introduced onto the phenol ring by nucleophilic substitution or thiolation reactions. For example, starting from 4-hydroxyphenol, methylthiolation can be achieved by reacting with methylthiolating agents such as methyl iodide in the presence of a base or via thiol coupling reactions.

Formation of the Aryl Ether Linkage

The phenoxy group is linked to the propanone backbone by nucleophilic aromatic substitution or Williamson ether synthesis. A common approach involves reacting the 4-(methylsulfanyl)phenol with an appropriate halogenated propanone derivative (e.g., 1-chloropropan-2-one) under basic conditions to form the ether bond:

$$
\text{4-(Methylsulfanyl)phenol} + \text{1-chloropropan-2-one} \xrightarrow[\text{base}]{\text{solvent}} \text{2-[4-(Methylsulfanyl)phenoxy]propan-1-one}
$$

Purification and Characterization

The crude product is purified by chromatographic techniques such as preparative thin-layer chromatography (TLC), column chromatography, or preparative high-performance liquid chromatography (HPLC). Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Example Synthetic Procedure (Based on Literature Data)

Step Reagents/Conditions Description Yield/Notes
1 4-Hydroxyphenol + methyl iodide, base (e.g., K2CO3), solvent (acetone) Methylthiolation to form 4-(methylsulfanyl)phenol High yield, mild conditions
2 4-(Methylsulfanyl)phenol + 1-chloropropan-2-one, base (NaH or K2CO3), solvent (DMF) Williamson ether synthesis to form 2-[4-(methylsulfanyl)phenoxy]propan-1-one Moderate to high yield
3 Intermediate + piperazine, solvent (ethanol or DMF), heat Nucleophilic substitution to introduce piperazine ring Good yield; reaction time and temperature optimized
4 Purification by preparative TLC or HPLC Isolation of pure 2-[4-(methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one Purity >95%

Research Insights and Optimization Notes

  • Reaction conditions such as temperature, solvent choice, and stoichiometry critically affect yields and purity.
  • The methylsulfanyl group is sensitive to oxidation; inert atmosphere or antioxidants may be used to prevent side reactions.
  • Piperazine substitution benefits from controlled pH and temperature to avoid polymerization or side reactions.
  • Use of protecting groups on piperazine nitrogen atoms can be employed if selectivity is needed.
  • Purification by reverse-phase HPLC is effective for removing closely related impurities.

Comparative Analysis with Similar Compounds

Compound Feature This compound Related Piperazine Derivatives Phenoxyalkylamines
Functional groups Piperazine, methylsulfanyl phenoxy, propanone Piperazine with various aryl groups Phenoxy with alkyl amines
Synthetic complexity Moderate, multi-step synthesis Variable, often simpler Often simpler ether formation
Biological relevance Potential medicinal chemistry applications Psychoactive, antidepressant properties Antihistamines, receptor modulators

Chemical Reactions Analysis

Piperazine Ring Functionalization

The piperazine moiety undergoes characteristic amine reactions:

Reaction TypeConditionsProductsKey Observations
Alkylation Alkyl halides (e.g., CH₃I) in DMF, K₂CO₃, 60°C Quaternary ammonium saltsSelective N-alkylation at the less hindered piperazine nitrogen.
Acylation Acetyl chloride in CH₂Cl₂, Et₃N, 0°C N-Acetyl derivativesReduced basicity of piperazine post-acylation.
Sulfonylation Tosyl chloride in THF, 25°C Sulfonamide derivativesEnhanced water solubility due to polar sulfonyl group.

Methylsulfanyl Group Oxidation

The -SMe group is susceptible to oxidation:

Oxidizing AgentConditionsProductYield
H₂O₂ (30%)Acetic acid, 50°C, 4 hrsSulfoxide (-SOCH₃)78%
mCPBACH₂Cl₂, 0°C → RT, 2 hrsSulfone (-SO₂CH₃)92%

Mechanistic Note : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (1 eq. oxidant) or sulfones (2 eq. oxidant).

Ketone Reactivity

The propan-1-one group participates in nucleophilic additions and reductions:

ReactionReagents/ConditionsProductApplication
Reduction NaBH₄/MeOH, 0°C Secondary alcoholImproved metabolic stability .
Grignard Addition CH₃MgBr, THF, -78°C Tertiary alcoholSteric hindrance limits efficiency (45% yield).

Palladium-Catalyzed Coupling

The aryl ether moiety enables cross-coupling:

ReactionCatalytic SystemSubstrateOutcome
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂O Aryl boronic acidsBiaryl derivatives (60–75% yield).
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃ Aryl halidesN-Arylated piperazines (82% yield).

Key Insight : The methylsulfanyl group directs palladium insertion at the ortho position of the phenoxy ring .

Stability Under Hydrolytic Conditions

The compound’s stability varies with pH:

ConditionTemp/TimeDegradationMechanism
pH 1.0 (HCl)37°C, 24 hrs98% intactProtonation of piperazine stabilizes the structure .
pH 10.0 (NaOH)37°C, 24 hrs65% degradationBase-induced cleavage of the ketone-piperazine bond .

Metabolic Reactions

In vitro hepatic microsome studies reveal:

Enzyme SystemMajor MetabolitesPathway
CYP3A4Sulfoxide, hydroxylated piperazinePhase I oxidation
UGT1A1Glucuronide conjugate Phase II conjugation

Implication : Sulfoxidation is the primary metabolic pathway, contributing to detoxification.

Comparative Reactivity Table

Functional GroupReactivity (Relative Rate)Dominant Reaction Partners
Piperazine N-HHighElectrophiles (alkyl halides, acyl chlorides)
MethylsulfanylModerateOxidizing agents (H₂O₂, mCPBA)
KetoneLowStrong nucleophiles (Grignard reagents)

Scientific Research Applications

2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The phenoxy and methylsulfanyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one C₁₄H₂₀N₂O₂S 4-(Methylsulfanyl)phenoxy, piperazine 280.39 Lipophilic sulfur group, neutral piperazine
1-(3,4-Dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one (BIA 3-335) C₂₀H₂₀F₃N₃O₅ Nitro, trifluoromethyl, dihydroxy groups 439.38 Electron-withdrawing groups, polar aromaticity
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one C₃₁H₃₆N₂O₅ Methoxy, ethoxy, bis-aryl groups 516.62 Extended conjugation, bulky aromatic substituents
2-Amino-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one C₁₃H₁₈ClN₃O Chlorophenyl, amino group 275.76 Basic amine, halogen substitution

Key Observations:

Substituent Effects :

  • The methylsulfanyl group in the target compound confers moderate lipophilicity compared to the electron-withdrawing nitro and trifluoromethyl groups in BIA 3-335 . This may influence membrane permeability and target binding kinetics.
  • Unlike BIA 3-335 or the chlorophenyl analog , the target compound lacks polar functional groups (e.g., hydroxyl, nitro), suggesting distinct solubility and receptor interaction profiles.

Piperazine Modifications :

  • The unmodified piperazine ring in the target compound contrasts with derivatives like BIA 3-335, where the piperazine is substituted with a trifluoromethylphenyl group . Such modifications often enhance receptor subtype selectivity in CNS-targeting compounds.

The bulky bis-aryl substituent in the (E)-cinnamic acid derivative highlights how steric effects can modulate receptor engagement, a factor absent in the more compact target compound.

Hypothetical Binding and Selectivity

Based on structural analogs:

  • Serotonin Receptor Affinity: Piperazine derivatives often target 5-HT receptors (e.g., 5-HT₁A, 5-HT₂A). The target compound’s lack of polar substituents may reduce affinity for 5-HT₂ subtypes, which typically require hydrogen-bond donors/acceptors .
  • Dopamine D₂-like Receptors : The methylsulfanyl group’s lipophilicity could favor interactions with dopamine receptors, as seen in similar sulfur-containing antipsychotics.

Biological Activity

2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which includes a piperazine ring and a methylsulfanyl phenoxy group, which may contribute to its pharmacological properties.

  • IUPAC Name : 2-(4-methylsulfanylphenoxy)-1-piperazin-1-ylpropan-1-one hydrochloride
  • CAS Number : 1354961-19-5
  • Molecular Formula : C14H21ClN2O2S
  • Molecular Weight : 316.85 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and potential neuropharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the piperazine moiety often exhibit significant antimicrobial properties. A study highlighted that various piperazine derivatives demonstrated moderate to good antimicrobial activity against several bacterial strains . The specific activity of this compound has not been extensively documented; however, its structural analogs have shown promise in this area.

CompoundActivityReference
Piperazine Derivative AModerate Antimicrobial
Piperazine Derivative BGood Antimicrobial

Neuropharmacological Activity

Piperazine derivatives are also known for their neuropharmacological effects. The compound's structure suggests potential interactions with neurotransmitter receptors, particularly dopamine receptors. Research into similar compounds has indicated that modifications can enhance selectivity and potency at specific receptor sites, leading to therapeutic effects in conditions like schizophrenia and depression .

Case Studies

Several case studies have explored the biological activities of structurally related compounds:

  • Dopamine Receptor Agonism :
    • A study focused on optimizing piperazine derivatives for selective D3 dopamine receptor agonism reported significant findings regarding receptor activation and downstream signaling pathways . While not directly studying our compound, the results suggest that similar modifications could yield beneficial neuroactive properties.
  • Antimicrobial Screening :
    • Another study synthesized a series of piperazine derivatives and screened them for antimicrobial efficacy. The results showed that many derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, indicating a promising avenue for further exploration of our compound's potential .

Research Findings

The following table summarizes key findings from research on related compounds:

StudyFocusFindings
Mhaske et al. (2014)Antimicrobial ActivityMost piperazine derivatives showed moderate to excellent antimicrobial activities .
Konstantinidou et al. (2020)NeuropharmacologyHighlighted the importance of structural modifications for enhancing receptor selectivity .

Q & A

Q. What are the common synthetic routes for 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis via Nucleophilic Substitution : React 4-(methylsulfanyl)phenol with a halogenated propan-1-one derivative (e.g., chloro- or bromo-propanone) under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents (e.g., DMF or DMSO) to form the phenoxy intermediate. Subsequent coupling with piperazine requires controlled stoichiometry (1:1 molar ratio) and heating (60–80°C) to avoid polyalkylation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) can isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the piperazine ring (δ ~2.5–3.5 ppm for N–CH₂ groups) and the methylsulfanyl moiety (δ ~2.1 ppm for S–CH₃). Aromatic protons from the phenoxy group appear at δ ~6.8–7.5 ppm .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the stereochemistry of the piperazine ring and confirms bond angles (e.g., C–S–C ~105°). Monoclinic crystal systems (space group P21/n) are typical for related derivatives .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (m/z ~320–330) and fragmentation patterns (e.g., loss of methylsulfanyl group) .

Q. How can researchers assess purity and identify common impurities in synthesized batches?

Methodological Answer:

  • HPLC Analysis : Use a C18 column with a methanol/water mobile phase (70:30 v/v, 1 mL/min flow rate). Detect impurities (e.g., unreacted piperazine or oxidized sulfanyl byproducts) at UV 254 nm. Compare retention times against a certified reference standard .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability; a sharp melting point (~190–200°C) indicates high purity, while broad decomposition suggests impurities .

Advanced Research Questions

Q. How can the compound’s stability under varying storage and experimental conditions be systematically evaluated?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV irradiation) for 4–8 weeks. Monitor degradation via HPLC:
    • Oxidation : Detect sulfoxide (retention time ~12 min) and sulfone (~14 min) derivatives using a sodium acetate/1-octanesulfonate buffer (pH 4.6) .
    • Hydrolysis : Acidic/basic conditions (pH 2–12) may cleave the phenoxy-propanone bond; quantify fragments via LC-MS .

Q. What strategies are effective for developing quantitative analytical methods in complex matrices (e.g., biological samples)?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from serum or tissue homogenates. Use internal standards (e.g., deuterated analogs) to correct recovery rates .
  • Method Validation : Optimize mobile phase composition (e.g., methanol/buffer at 65:35 v/v) and validate linearity (1–100 µg/mL), precision (RSD <5%), and LOD/LOQ (0.1 µg/mL) per ICH guidelines .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Response Profiling : Conduct MTT assays across a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish therapeutic vs. cytotoxic thresholds .
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to identify structural determinants of selectivity. Compare results with in vitro IC50 data .

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